molecular formula C11H11BrN2 B13555819 3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine

3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13555819
M. Wt: 251.12 g/mol
InChI Key: YWFDHNFNQMZSCF-UHFFFAOYSA-N
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Description

3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 2-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and material properties .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

3-bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H11BrN2/c1-7-11(12)14-5-4-9(8-2-3-8)6-10(14)13-7/h4-6,8H,2-3H2,1H3

InChI Key

YWFDHNFNQMZSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)C3CC3)Br

Origin of Product

United States

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